

An In-depth Technical Guide to Bisphenol A bis(diphenyl phosphate) (BDP)

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Compound of Interest

Compound Name: *Bisphenol A bis(diphenyl phosphate)*

Cat. No.: *B128998*

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Introduction

Bisphenol A bis(diphenyl phosphate), commonly known as BDP or BAPP, is a prominent organophosphorus compound utilized primarily as a halogen-free flame retardant.[1][2] With the CAS Number 5945-33-5, this oligomeric phosphate ester has gained widespread use as a replacement for brominated flame retardants in various polymer applications.[1] Its primary function is to enhance the fire safety of engineering plastics, particularly in the electronics and automotive industries.[3][4] BDP is synthesized through the transesterification of bisphenol A with triphenyl phosphate.[1][2] Beyond its flame retardant capabilities, BDP also finds application as a lubricant additive and thickener.[4] Due to its use as an additive flame retardant, it can be released into the environment from consumer products, leading to its detection in various environmental matrices and human samples.[1]

Physicochemical Properties

BDP is characterized by its high molecular weight, high thermal stability, low volatility, and low water solubility.[1][3][5] These properties make it suitable for high-temperature processing of engineering plastics.[3][6]

Property	Value	Reference
CAS Number	5945-33-5	[1]
Molecular Formula	C39H34O8P2	[2][7]
Molar Mass	692.641 g·mol ⁻¹	[2]
Appearance	Colorless to off-white or amber/yellow viscous liquid/oil	[6][7][8]
Phosphorus Content	8.9%	[5]
Water Solubility	Very low, ~415 µg/L at 20°C	[1]
Vapor Pressure	0-0.001 Pa at 25°C	[8]
Thermal Stability	5% thermal weight loss temperature is 378°C	[5]
Solubility	Soluble in acetone, toluene; slightly soluble in n-hexane, DMSO, Ethyl Acetate, Methanol	[5][7]

Synthesis of Bisphenol A bis(diphenyl phosphate)

The industrial synthesis of BDP is primarily achieved through two main methods:

- **Transesterification Reaction:** This method involves the reaction of bisphenol A with triphenyl phosphate.[1][2] A polymeric version (PBDP) can be synthesized via melt polycondensation.[9]
- **Reaction with Phosphorus Oxychloride and Phenol:** This two-step process first involves reacting bisphenol A with an excess of phosphorus oxychloride (POCl₃). The excess POCl₃ is then removed, and phenol is added to react with the intermediate product to form BDP.[10][11]
- **Reaction with Diphenyl Chlorophosphate:** Another method utilizes diphenyl chlorophosphate reacting with bisphenol A, often in the presence of a catalyst like magnesium chloride or triethylamine.[10]

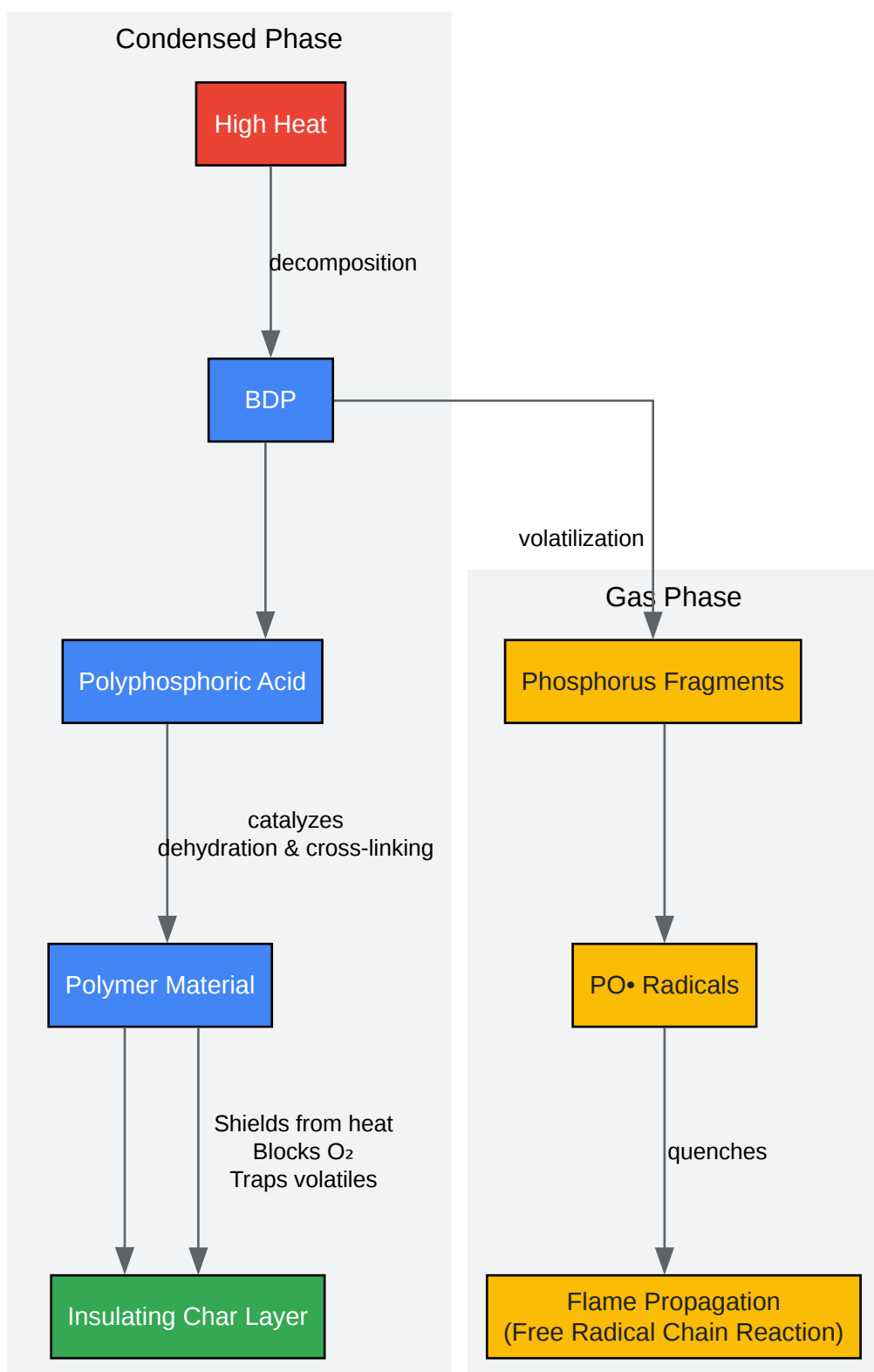
A common laboratory-scale synthesis involves dissolving bisphenol A in a solvent, adding diphenyl chlorophosphate, and then slowly adding a catalyst such as triethylamine while controlling the temperature.[10] The product is then purified through filtration, washing, and recrystallization.[10]

Core Technical Data

Mechanism of Action as a Flame Retardant

BDP functions as a flame retardant through a combination of condensed-phase and gas-phase actions.[1][3][12]

- **Condensed-Phase Action:** Upon exposure to high temperatures during combustion, BDP decomposes to form polyphosphoric acid.[1][3] This acid acts as a catalyst, promoting dehydration and cross-linking of the polymer on the surface.[3] The high aromatic content of BDP contributes to the formation of a stable, insulating char layer.[3] This char layer acts as a physical barrier that shields the underlying polymer from heat, prevents oxygen from reaching the polymer surface, and traps flammable volatiles, thereby reducing the fuel supply to the flame.[3]
- **Gas-Phase Action:** A smaller portion of phosphorus-containing fragments from BDP's decomposition can enter the gas phase.[3] These fragments release phosphorus-based radicals (e.g., $\text{PO}\bullet$) which interrupt the free-radical chain reactions of combustion in the flame, effectively quenching it.[3][12]



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Diagram of BDP's dual flame retardant mechanism.

Applications

BDP's high thermal stability makes it an ideal flame retardant for engineering plastics that require high processing temperatures.^{[3][6]} Its primary applications are in:

- PC/ABS & PC/ASA Alloys: This is the main market for BDP, used in housings for electronic devices like TVs, computers, chargers, and 5G infrastructure components.^{[1][3]}
- PPO/HIPS Alloys (mPPO): Used in enclosures for business machines and telecommunications equipment.^{[1][3]}
- Epoxy Resins and Laminates: Employed in high-performance, halogen-free systems for electronic applications, such as server laminates.^{[3][9]}
- Thermoplastic Polyurethanes (TPU): Used in specialty applications requiring high flame retardancy.^[3]

When added at concentrations of 8-20 wt% to polymer blends like PC/ABS, BDP can help the material achieve a UL-94 V-0 flammability rating.^{[1][6][9]}

Environmental Fate and Occurrence

As an additive flame retardant, BDP is not chemically bound to the polymer matrix and can be released into the environment during the manufacturing, use, and disposal of products.^[1] The primary release pathway is from consumer electronics into the indoor environment, where it accumulates in dust.^[1] Its low water solubility and high octanol-water partitioning coefficient suggest that in aquatic environments, it will likely adsorb to sediment and soil.^[1]

Environmental Matrix	Reported Concentration Range	Geographic Location	Reference
Indoor Dust (on electronics)	< 0.1 - 1300 µg/g	Netherlands	[13]
Indoor Dust (on electronics)	up to 160,000 ng/g	Netherlands	[14]
Indoor Dust (on electronics)	up to 240,000 ng/g	Greece	[14]
House Dust	159 ng/g (median)	Spain	[14]
House Dust	193 ng/g (median)	Australia	[14]
Surface Water	21.8 ng/L	Haihe Basin, China	[14]
Sediment	10.3 ng/L	Haihe Basin, China	[14]
Human Serum	14 - 227 ng/L	Beijing, China	[14]

Toxicology and Metabolism

Direct toxicological data for BDP in mammals is limited.[1] Therefore, its toxicity is often inferred from the known profiles of its primary metabolites: bisphenol A (BPA) and diphenyl phosphate (DPHP).[1][15]

Metabolite-Inferred Toxicity:

- **Hepatotoxicity:** BPA, a known endocrine disruptor, targets the liver, causing altered liver enzyme levels (ALT, AST, ALP), inflammation, fat accumulation, and hepatocellular degeneration.[1][16]
- **Endocrine Disruption:** As a derivative of bisphenol A, BDP's potential for endocrine disruption is a subject of ongoing investigation.[1] BPA itself is known to have estrogen-like and anti-androgenic effects.[16][17]

- **Developmental Toxicity:** Exposure to BDP has been shown to impair vascular development in the offspring of exposed adult zebrafish, an effect transmitted through DNA/RNA methylation-dependent pathways.[\[14\]](#)[\[18\]](#)
- **Intestinal Toxicity:** Recent studies indicate that BDP exposure can induce intestinal toxicity, disrupt gut microbiota, and cause oxidative stress and inflammation.[\[1\]](#)

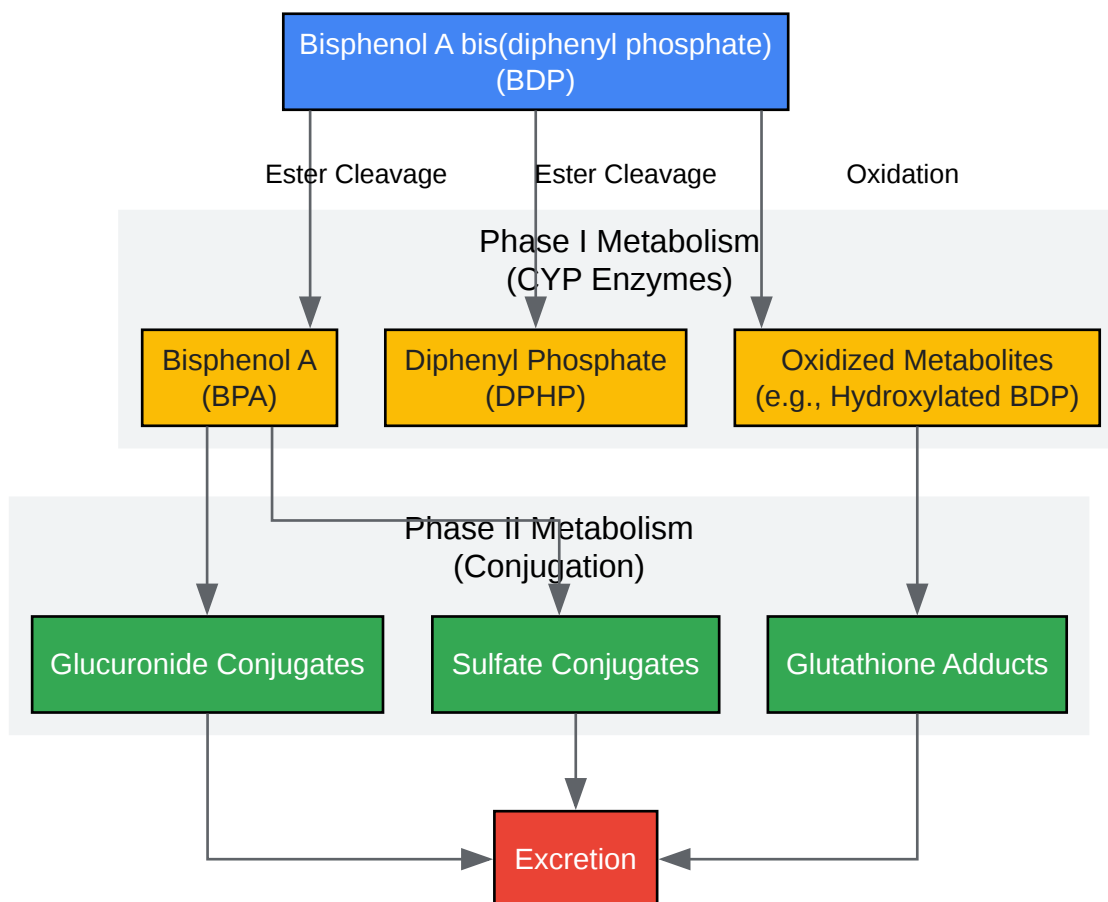
Parameter	Observation	Model/System	Reference
Acute Toxicity (LC50)	~50 mg/L (96-hour) for metabolite DPHP	Zebrafish embryos	[1]
Repeat-Dose Toxicity	Disrupted body weight gain, interfered with fatty acid catabolism (for metabolite DPHP)	Mice	[1]
Organ-Specific Toxicity	Liver toxicity (inferred from BPA): increased ALT, AST, ALP; hepatocellular degeneration	Rats	[1]
Genotoxicity (BPA)	Induces DNA damage at concentrations ≥ 10 μ M after 96h exposure	HepG2 spheroids	[19]

Metabolic Pathway: The biotransformation of BDP involves Phase I and Phase II metabolism. In vitro studies using rat liver microsomes show that BDP is metabolized, albeit more slowly than other organophosphate esters like triphenyl phosphate (TPHP).[\[13\]](#)[\[20\]](#)

- **Phase I Metabolism:** The primary Phase I reactions involve the cleavage of the phosphate ester bonds by enzymes, likely from the Cytochrome P450 (CYP) family, to yield BPA and DPHP.[\[1\]](#) Further oxidation of the aromatic rings can also occur, leading to hydroxylated metabolites.[\[13\]](#)[\[20\]](#)

- Phase II Metabolism: Following Phase I, the resulting metabolites can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1] Glutathione adducts have also been identified.[13][20]

Species-specific differences in metabolism exist, with studies showing that BDP depletion is significantly slower in herring gull liver microsomes compared to rat liver microsomes.[1][20]



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Simplified metabolic pathway of BDP.

Experimental Protocols

Analytical Method for BDP in Consumer Products

A common method for the analysis of BDP in electronic and plastic consumer products involves solvent extraction followed by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[21]

Objective: To extract and quantify BDP from a solid polymer matrix.

Methodology:

- **Sample Preparation:** A small, representative piece of the plastic product (e.g., 50-100 mg) is cut into small pieces to maximize surface area.
- **Solvent Extraction:** The plastic pieces are placed in a glass vial with a suitable solvent, such as a mixture of dichloromethane and hexane. The sample is then extracted using ultrasonication for approximately 30-60 minutes.
- **Cleanup (if necessary):** For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
- **Analysis by LC-HRMS:**
 - **Chromatography:** The extract is injected into a liquid chromatograph, typically using a C18 reversed-phase column. A gradient elution with solvents like methanol and water is used to separate BDP from other compounds.
 - **Ionization:** Atmospheric pressure chemical ionization (APCI) is often preferred for BDP analysis as it can provide better sensitivity and reduced matrix effects compared to electrospray ionization (ESI).[\[21\]](#)
 - **Mass Spectrometry:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used for detection. This allows for the accurate mass measurement of the BDP molecule, ensuring high selectivity and confident identification.[\[21\]](#)
- **Quantification:** Quantification is achieved by comparing the peak area of BDP in the sample to a calibration curve generated from standards of known concentrations. An internal standard may be used to correct for variations in extraction efficiency and instrument response.

In Vitro Biotransformation Assay

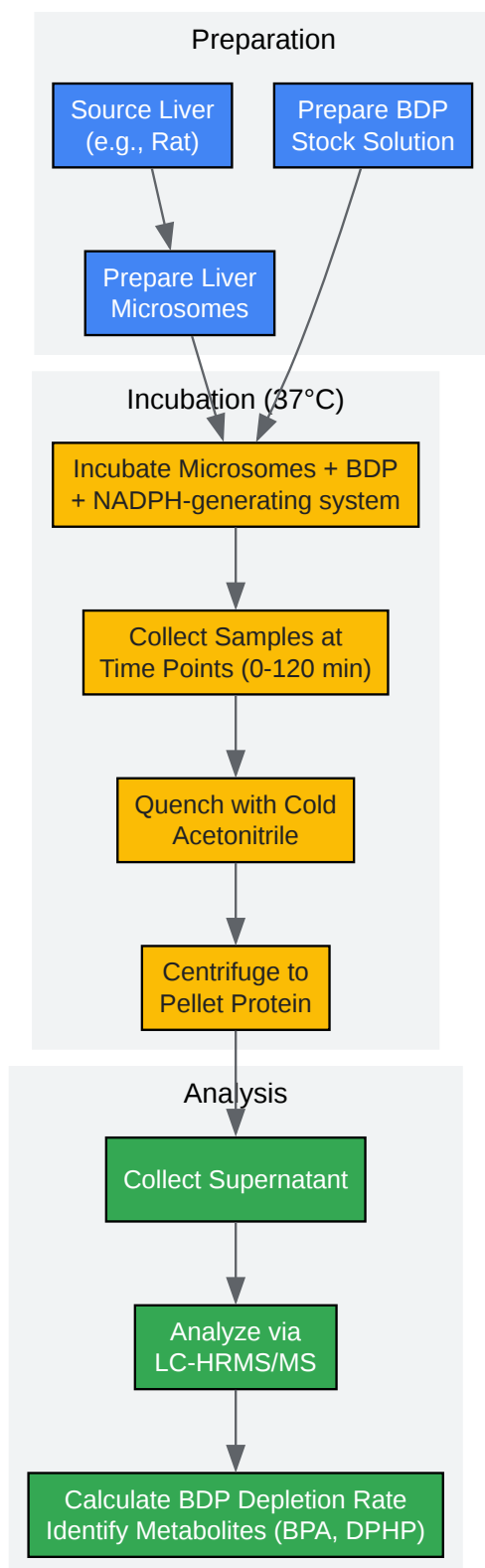
This protocol describes a typical experiment to assess the metabolic fate of BDP using liver microsomes.[\[13\]](#)[\[15\]](#)[\[20\]](#)

Objective: To determine the rate of BDP metabolism and identify its primary metabolites in a controlled in vitro system.

Methodology:

- Preparation of Microsomes: Liver microsomes from the species of interest (e.g., Wistar-Han rat or herring gull) are prepared through differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined.
- Incubation:
 - In a microcentrifuge tube, a buffered solution (e.g., phosphate buffer, pH 7.4) is prepared containing the liver microsomes (e.g., 1 mg protein/mL).
 - BDP, dissolved in a suitable solvent like DMSO, is added to the microsomal suspension to a final concentration (e.g., 1-10 μ M).
 - The metabolic reaction is initiated by adding a NADPH-generating system (which is required for CYP enzyme activity).
 - Control incubations are run simultaneously without the NADPH-generating system to account for non-enzymatic degradation.
 - The mixture is incubated at 37°C for a set period (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching and Extraction: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the proteins. The sample is then centrifuged to pellet the precipitated protein.
- Analysis: The supernatant, containing the remaining BDP and any formed metabolites, is collected and analyzed using LC-MS/MS.
 - BDP Depletion: The concentration of BDP is measured at each time point to calculate the rate of depletion (metabolism).
 - Metabolite Identification: A non-target screening approach using high-resolution mass spectrometry (e.g., UHPLC-Q-Exactive-Orbitrap-HRMS/MS) is used to identify potential

metabolites like BPA, DPHP, and their conjugated forms.[13][20] The identity of hypothesized metabolites (BPA, DPHP) is confirmed and quantified using authentic standards.[13][20]



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Workflow for an in vitro BDP metabolism assay.

Conclusion

Bisphenol A bis(diphenyl phosphate) is a highly effective halogen-free flame retardant crucial for the fire safety of modern engineering plastics. Its mechanism relies on both condensed-phase char formation and gas-phase radical quenching. However, its status as an additive retardant leads to environmental release and human exposure. While direct toxicity data on BDP is scarce, the known adverse effects of its primary metabolite, bisphenol A, raise concerns regarding its potential for endocrine disruption and other health impacts. Ongoing research into its environmental fate, metabolism, and long-term toxicological effects is essential for a comprehensive risk assessment.

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